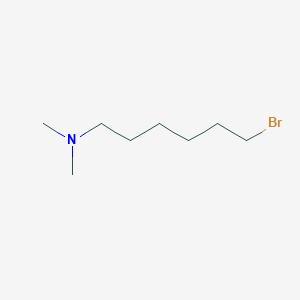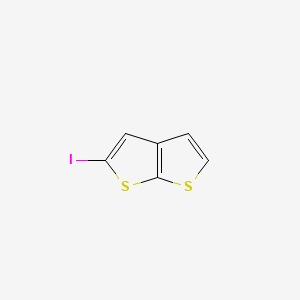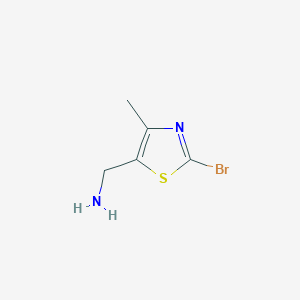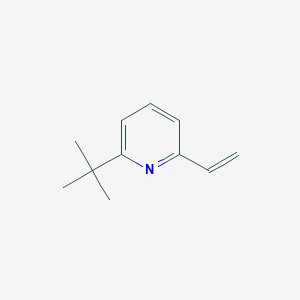
2-(2,6-Dimethoxypyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an acetonitrile group at the 3 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 3 position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2-(2,6-dihydroxypyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(2,6-dimethoxypyridin-3-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The methoxy groups and the nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dimethoxypyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
2-(2,6-Dimethoxypyridin-3-yl)methanol: Similar structure but with a methanol group instead of a nitrile group.
2-(2,6-Dimethoxypyridin-3-yl)amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-(2,6-Dimethoxypyridin-3-yl)acetonitrile is unique due to the presence of both methoxy groups and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-4-3-7(5-6-10)9(11-8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
HKHYSPWHDCTQPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)


![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)



![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
